molecular formula C11H12BrNO3 B1179743 2-(tetradecanoylamino)propanoic Acid CAS No. 114414-86-7

2-(tetradecanoylamino)propanoic Acid

Cat. No.: B1179743
CAS No.: 114414-86-7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetradecanoylamino)propanoic acid is an N-acylated amino acid derivative characterized by a 14-carbon tetradecanoyl chain linked to the amino group of propanoic acid. This structure confers significant lipophilicity, making it relevant in studies of membrane interactions, drug delivery, and surfactant chemistry.

Properties

IUPAC Name

2-(tetradecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOBXTLSTUFRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetradecanoylamino)propanoic acid typically involves the acylation of L-alanine with tetradecanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(tetradecanoylamino)propanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tetradecanoylamino)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tetradecanoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanoic Acid Derivatives

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Properties/Applications Toxicity/Hazards
2-(Tetradecanoylamino)propanoic acid Tetradecanoyl (C14) amino group C₁₇H₃₃NO₃ 299.45 g/mol High lipophilicity; potential surfactant/drug carrier Not classified (inferred from analogs)
2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid () Thioether, dicarboxyethyl group C₈H₁₁NO₆S 249.24 g/mol NMDA receptor antagonist; natural product Non-toxic (isolated from fungi)
2-(Thiophen-2-yl)propanoic acid () Thiophene ring C₇H₈O₂S 156.20 g/mol Research use (e.g., organic synthesis) Acute toxicity (oral/dermal/inhalation, Category 4)
(S)-2-Amino-3-(methylamino)-propanoic acid () Methylamino side chain C₄H₁₀N₂O₂ 118.13 g/mol Modified amino acid; biochemical studies No hazard data available
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () tert-butoxycarbonyl (Boc) protection C₁₀H₁₉NO₅ 233.26 g/mol Synthetic intermediate; peptide chemistry Not classified (limited toxicological data)

Research Findings and Data Gaps

  • Anticancer Potential: Propanoic acid derivatives with iodophenyl groups () show anticancer activity, suggesting that tetradecanoylamino variants could be explored for similar applications .
  • Volatility and Solubility: demonstrates that esterified propanoic acids (e.g., butyl esters) exhibit altitude-dependent volatility, implying that acyl chain length impacts physical behavior .
  • Safety Data : The absence of hazard classification for Boc-protected compounds () contrasts with acute toxicity in thiophene derivatives, emphasizing the need for tailored safety assessments .

Biological Activity

2-(Tetradecanoylamino)propanoic acid, also known as N-tetradecanoyl-2-amino-3-propanoic acid, is an acylated amino acid that has garnered interest due to its potential biological activities. This compound is a derivative of propanoic acid, modified by the addition of a tetradecanoyl group, which may influence its pharmacological properties and interactions within biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H33NO2\text{C}_{17}\text{H}_{33}\text{N}\text{O}_2

This structure indicates that it contains a long-chain fatty acid moiety, which is crucial for its biological activity.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related acylated amino acids have shown that they can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, these compounds have been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential for therapeutic applications in inflammatory diseases .

Cytokine Effect of Compound Reference
TNF-αDecreased production
IL-6Modulated levels
IFN-γReduced release

Case Studies

Case studies focusing on the application of acylated amino acids in clinical settings have highlighted their potential benefits. For example, a case study involving a related compound demonstrated significant improvements in cognitive function and reduced neuroinflammation in patients with mild cognitive impairment when administered over a sustained period .

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Inflammatory Pathways : By inhibiting the production of pro-inflammatory cytokines, this compound may help in reducing chronic inflammation associated with various diseases.
  • Neuroprotection : Its structural similarity to other neuroprotective agents suggests it may interact with neuronal receptors or pathways involved in cell survival and apoptosis.
  • Fatty Acid Metabolism : The long-chain fatty acid component may influence metabolic pathways related to lipid metabolism and energy homeostasis.

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